N-[1-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutyl]-1,4-dithiane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutyl]-1,4-dithiane-2-carboxamide is a complex organic compound featuring a unique combination of functional groups, including a difluoromethyl group, an oxadiazole ring, a cyclobutyl ring, and a dithiane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutyl]-1,4-dithiane-2-carboxamide typically involves multiple steps:
-
Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
-
Introduction of the Difluoromethyl Group: : Difluoromethylation can be achieved using difluoromethylating agents such as difluoromethyl sulfone or difluoromethyl iodide. This step often requires the presence of a base and a catalyst to facilitate the reaction.
-
Cyclobutyl Ring Formation: : The cyclobutyl ring can be introduced via cyclization reactions involving suitable precursors, such as 1,4-dihalobutanes, under conditions that promote ring closure.
-
Attachment of the Dithiane Moiety: : The dithiane group can be introduced through nucleophilic substitution reactions, where a dithiane precursor reacts with an appropriate electrophile.
-
Final Coupling: : The final step involves coupling the synthesized intermediates to form the target compound. This step may require the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvent), and employing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the dithiane moiety, leading to the formation of sulfoxides or sulfones.
-
Reduction: : Reduction reactions can target the oxadiazole ring or the dithiane group, potentially converting them to their respective reduced forms.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the difluoromethyl group or the dithiane moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA), and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced forms of the oxadiazole or dithiane groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, the compound may be explored for its potential as a bioactive molecule. The presence of the oxadiazole ring, in particular, is known to impart biological activity, which could be harnessed for developing new pharmaceuticals.
Medicine
Medicinally, N-[1-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutyl]-1,4-dithiane-2-carboxamide could be investigated for its potential therapeutic properties. Compounds with similar structures have shown promise in treating various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in agrochemicals as a potential pesticide or herbicide.
Mechanism of Action
The mechanism of action of N-[1-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutyl]-1,4-dithiane-2-carboxamide would depend on its specific application. Generally, the compound’s biological activity could be attributed to its ability to interact with molecular targets such as enzymes or receptors. The oxadiazole ring, for instance, can form hydrogen bonds or engage in π-π interactions with target proteins, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- N-[1-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutyl]-1,4-dithiane-2-carboxamide
- N-[1-[5-(methyl)-1,2,4-oxadiazol-3-yl]cyclobutyl]-1,4-dithiane-2-carboxamide
- N-[1-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]cyclobutyl]-1,4-dithiane-2-carboxamide
Uniqueness
The presence of the difluoromethyl group in N-[1-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutyl]-1,4-dithiane-2-carboxamide imparts unique properties such as increased lipophilicity and metabolic stability compared to its analogs. This makes it particularly attractive for applications requiring enhanced bioavailability and resistance to metabolic degradation.
Properties
IUPAC Name |
N-[1-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutyl]-1,4-dithiane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2N3O2S2/c13-8(14)10-15-11(17-19-10)12(2-1-3-12)16-9(18)7-6-20-4-5-21-7/h7-8H,1-6H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZEXYGACCNHQPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=NOC(=N2)C(F)F)NC(=O)C3CSCCS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.